Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate
Description
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)7-5-2-3-6(4-5)8(7)10/h5-8H,2-4,10H2,1H3 |
InChI Key |
QIDKPXAOMOVSBB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CCC(C2)C1N |
Origin of Product |
United States |
Preparation Methods
Epoxidation and Diol Formation
The double bond in methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is epoxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C, 12 h), yielding the corresponding epoxide. Acid-catalyzed hydrolysis (H₂SO₄, H₂O, 50°C) generates a vicinal diol, which is oxidized to 3-ketobicyclo[2.2.1]heptane-2-carboxylate using Jones reagent (CrO₃/H₂SO₄).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 78 |
| Diol formation | H₂SO₄, H₂O, 50°C | 92 |
| Oxidation to ketone | Jones reagent, 0°C | 65 |
Reductive Amination
The 3-keto intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol (pH 5–6, 24 h). This one-pot reaction directly introduces the amino group at the 3-position.
Optimized Conditions :
Curtius Rearrangement for Stereocontrolled Amination
Acyl Azide Formation
Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate is treated with hydrazoic acid (HN₃) in the presence of sulfuric acid (H₂SO₄) at 0°C to form the acyl azide. This intermediate is isolated via extraction (EtOAc) and dried under vacuum.
Thermal Rearrangement and Hydrolysis
Heating the acyl azide in toluene (80°C, 2 h) induces Curtius rearrangement, generating an isocyanate intermediate. Hydrolysis with aqueous HCl (6 M, 60°C, 4 h) yields the primary amine at the 3-position.
Stereochemical Outcome :
Diastereomeric Resolution via Chiral Auxiliaries
Racemic mixtures of methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate are resolved using chiral resolving agents. For example, O,O′-di-p-toluoyltartaric acid (DPTTA) forms diastereomeric salts with the amine, which are separated via fractional crystallization.
Resolution Data :
| Resolving Agent | Solvent | Enantiomeric Excess (ee) |
|---|---|---|
| DPTTA | EtOH/H₂O | 92% |
| DBTA | Acetone | 88% |
Industrial-Scale Synthesis Considerations
Large-scale production prioritizes cost efficiency and minimal purification steps. A continuous-flow system for the Diels-Alder reaction (residence time: 10 min, 120°C) achieves 95% conversion, while enzymatic reductive amination using alcohol dehydrogenase reduces reliance on stoichiometric reductants.
Process Metrics :
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume (L) | 0.5 | 500 |
| Purification Yield (%) | 70 | 85 |
| Cycle Time (h) | 24 | 8 |
Chemical Reactions Analysis
Types of Reactions: Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can participate in nucleophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions:
Oxidation: MCPBA in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products:
Epoxides: Formed from oxidation reactions.
Reduced Amines: Resulting from reduction processes.
Substituted Derivatives: Produced through nucleophilic substitution.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate serves as a scaffold in drug design due to its ability to interact with biological targets effectively. Its structural properties allow for modifications that can enhance therapeutic efficacy.
Biological Research
The compound has been investigated for its biological activities, particularly in the following areas:
- Enzyme Inhibition : It interacts with aminotransferases, influencing amino acid metabolism .
- Cell Signaling : The compound affects gene expression and cellular processes such as apoptosis and cell cycle regulation .
Organic Synthesis
It is utilized as a building block in synthesizing complex organic molecules, facilitating the development of new compounds with potential pharmaceutical applications .
Research indicates that this compound exhibits various biological activities:
- Neuroprotective Effects : Studies suggest it can protect neuronal cells from oxidative stress and apoptosis, relevant in neurodegenerative diseases .
- Antinociceptive Activity : Experimental findings show significant pain-relieving properties in animal models .
- Antidepressant-like Effects : Preliminary studies indicate modulation of serotonin pathways, suggesting potential antidepressant properties .
Neuroprotective Effects
In a study involving rat models of Parkinson's disease, administration of this compound resulted in reduced neuronal loss and improved motor function compared to control groups.
Antinociceptive Activity
In formalin-induced pain models using mice, the compound demonstrated significant antinociceptive effects, indicating its potential utility in pain management.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Neuroprotection | Reduced neuronal apoptosis | |
| Antinociceptive | Significant reduction in pain response | |
| Antidepressant-like | Modulation of serotonin levels |
Mechanism of Action
The mechanism of action of methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bicyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects. Detailed pathways and molecular targets are still under investigation, but its structural features suggest a high degree of specificity and efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Bicyclic Core
Amino vs. Aza Substitutions
- Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1230486-65-3): Replaces the 3-amino group with a nitrogen atom at the 7-position. This modification reduces basicity and alters reactivity. The compound is classified as acutely toxic (oral, dermal) and a respiratory irritant (GHS Category 4, H302/H315/H319/H335) .
- This derivative is used in medicinal chemistry for its enhanced water solubility .
Ester Group Modifications
- Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride (CAS: 95630-75-4): Substitutes the methyl ester with an ethyl group, increasing molecular weight to 219.71 g/mol (C₁₀H₁₈ClNO₂). The ethyl ester may improve lipophilicity, impacting membrane permeability in drug design .
- tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate : Incorporates a bulky tert-butyl ester and an additional nitrogen, enhancing steric hindrance and altering metabolic stability. This derivative is utilized in peptide mimetics .
Functional Group Additions
- Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1803604-88-7): Introduces an oxygen atom (7-oxa) and a methyl group, resulting in a liquid state (vs. solid for the parent compound). The oxygen atom increases polarity, as evidenced by its molecular formula C₉H₁₄O₃ and molecular weight 170.21 g/mol .
- 3-exo-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (CAS: 88330-32-9): Replaces the ester with a carboxylic acid, enhancing hydrogen-bonding capacity. This compound is used in amino acid derivatives for drug discovery .
Biological Activity
Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate, also known as Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and biological activity. This article explores its biological activity, focusing on its interactions with enzymes, effects on metabolic processes, and potential therapeutic applications.
Structural Characteristics
The compound features a bicyclo[2.2.1]heptane framework with an amino group and a carboxylate functional group, specifically in the (2R,3R) configuration. This stereochemistry is crucial as it significantly influences the compound's biological activity and chemical reactivity.
Table 1: Structural Properties of this compound
| Property | Description |
|---|---|
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 155.19 g/mol |
| Stereochemistry | (2R,3R) |
| Functional Groups | Amino (-NH2), Carboxylate (-COO-) |
Enzyme Interactions
This compound has been shown to interact with various enzymes involved in amino acid metabolism. Notably, it modulates the activity of aminotransferases, which are critical for amino acid metabolism and transamination reactions.
Case Study: Modulation of Aminotransferases
In vitro studies have demonstrated that this compound can significantly enhance or inhibit the activity of specific aminotransferases, leading to altered amino acid profiles within cells. This modulation can impact cellular metabolism and signaling pathways related to growth and apoptosis.
Effects on Gene Expression
Research indicates that this compound influences gene expression related to cell cycle regulation and apoptosis. It has been observed to upregulate genes involved in cell survival while downregulating pro-apoptotic factors in certain cell lines.
Table 2: Effects on Gene Expression
| Gene | Effect | Mechanism of Action |
|---|---|---|
| BCL-2 | Upregulated | Inhibition of apoptosis |
| p53 | Downregulated | Reduced stress response |
| Cyclin D1 | Upregulated | Promotion of cell cycle progression |
Therapeutic Applications
Given its biological activity, this compound is being investigated for potential therapeutic applications in various conditions, including cancer and metabolic disorders.
Research Findings
- Cancer Therapy : Studies have suggested that the compound may help in targeting cancer cells by modulating amino acid transport mechanisms across the blood-brain barrier (BBB) through L-type amino acid transporter 1 (LAT1) interactions .
- Neuroprotective Effects : Preliminary studies indicate that this compound may have neuroprotective properties by influencing neuronal survival pathways and reducing oxidative stress markers in neuronal cell cultures.
Q & A
Q. What are the recommended synthetic routes for Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate?
Methodological Answer: Synthesis typically involves functionalization of the bicyclo[2.2.1]heptane scaffold. A key approach includes:
- Amination of bicyclic esters : For example, the hydrochloride salt of a related compound, Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate, is synthesized via nucleophilic substitution or reductive amination under inert conditions (e.g., using NaBH or H/Pd-C) .
- Protection/deprotection strategies : tert-Butoxycarbonyl (Boc) groups are often used to protect amines during synthesis, as seen in tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate derivatives .
- Characterization : Post-synthesis, validate purity via H/C NMR and HPLC (e.g., δ 4.21 ppm for ester protons in analogous bicyclic compounds) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Conformational rigidity of the bicyclic system requires variable-temperature NMR to resolve splitting patterns (e.g., δ 2.23 ppm for protons in constrained environments) .
- High-Performance Liquid Chromatography (HPLC) : Essential for assessing enantiomeric purity, especially when stereocenters are present .
- X-ray Crystallography : ORTEP-III software aids in resolving absolute configuration, as demonstrated for structurally similar bicyclic esters .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer: Based on GHS classifications for analogous bicyclic amines (e.g., Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate):
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and respiratory protection to avoid inhalation of aerosols .
- Ventilation : Conduct reactions in fume hoods to mitigate exposure to H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) hazards .
- Spill Management : Collect residues in sealed containers; avoid aqueous washdown to prevent environmental contamination .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized in the synthesis of stereoisomers?
Methodological Answer:
- Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of imine intermediates .
- Chiral Auxiliaries : tert-Butyl carbamate (Boc) protection enables resolution via diastereomeric crystallization, as shown for tert-butyl endo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (97% ee achieved) .
- Dynamic Kinetic Resolution (DKR) : Apply enzyme-mediated DKR to racemic mixtures under mild conditions .
Q. How to resolve contradictory NMR data caused by conformational rigidity?
Methodological Answer:
- Variable-Temperature NMR : Conduct experiments at elevated temperatures (e.g., 50–80°C) to reduce line broadening from slow conformational exchange .
- Density Functional Theory (DFT) : Compare experimental H NMR shifts with DFT-calculated values to assign ambiguous signals .
- 2D NMR Techniques : Use NOESY or ROESY to identify through-space correlations in rigid bicyclic systems .
Q. What strategies minimize byproducts during the aminolysis step?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity while avoiding side reactions .
- Stoichiometric Control : Limit amine reagent to 1.2 equivalents to prevent over-alkylation .
- In Situ Monitoring : Employ LC-MS to track reaction progress and quench at optimal conversion (e.g., 85–90%) .
Q. Which computational methods aid in structural elucidation of bicyclic systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model conformational flexibility to predict NMR splitting patterns .
- X-ray Diffraction : Refine crystal structures using ORTEP-III to confirm bond angles and torsional strain .
- Mass Spectrometry : Match exact mass (e.g., m/z 198.1480538 for CHNO) with theoretical values to verify molecular integrity .
Data Contradiction Analysis Example
Scenario : Discrepancies in reported melting points for derivatives.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
